3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
3,4-Dibromo-6-methoxy-2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound with a molecular formula of C22H16Br2N2O4 This compound is characterized by its unique structure, which includes bromine, methoxy, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps. One common method includes the bromination of a methoxy-substituted phenol, followed by the formation of an imine with a benzoxazole derivative . The reaction conditions often require the use of solvents like methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-6-methoxy-2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The phenolic and methoxy groups can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions due to the presence of bromine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
3,4-Dibromo-6-methoxy-2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the methoxy and phenolic groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromo-6-methoxy-2-[(E)-({2-[(4-nitrophenyl)amino]ethyl}imino)methyl]phenol
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C22H16Br2N2O4 |
---|---|
Molecular Weight |
532.2 g/mol |
IUPAC Name |
3,4-dibromo-6-methoxy-2-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16Br2N2O4/c1-28-14-6-3-12(4-7-14)22-26-17-9-13(5-8-18(17)30-22)25-11-15-20(24)16(23)10-19(29-2)21(15)27/h3-11,27H,1-2H3 |
InChI Key |
XRJFVGSQPRWSFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O |
Origin of Product |
United States |
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